
6-Hydrazinyl-2-oxo-2,3,4,5-tetrahydropyrimidine-4-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydrazinyl-2-oxo-2,3,4,5-tetrahydropyrimidine-4-sulfonic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are key components in many pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-2-oxo-2,3,4,5-tetrahydropyrimidine-4-sulfonic acid typically involves the reaction of hydrazine derivatives with pyrimidine precursors. One common method includes the cyclization of hydrazine with a suitable pyrimidine derivative under controlled conditions. The reaction mixture is often heated and stirred to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydrazinyl-2-oxo-2,3,4,5-tetrahydropyrimidine-4-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Various nucleophiles depending on the desired derivative
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a range of hydrazinyl-substituted pyrimidines .
Wissenschaftliche Forschungsanwendungen
6-Hydrazinyl-2-oxo-2,3,4,5-tetrahydropyrimidine-4-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of 6-Hydrazinyl-2-oxo-2,3,4,5-tetrahydropyrimidine-4-sulfonic acid involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interfere with cellular pathways by binding to key proteins and altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Hydrazinyl-2-oxo-3-pentofuranosyl-2,3,4,5-tetrahydropyrimidine-4-sulfonic acid
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
6-Hydrazinyl-2-oxo-2,3,4,5-tetrahydropyrimidine-4-sulfonic acid is unique due to its specific hydrazinyl and sulfonic acid functional groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .
Eigenschaften
Molekularformel |
C4H8N4O4S |
|---|---|
Molekulargewicht |
208.20 g/mol |
IUPAC-Name |
(6Z)-6-hydrazinylidene-2-oxo-1,3-diazinane-4-sulfonic acid |
InChI |
InChI=1S/C4H8N4O4S/c5-8-2-1-3(13(10,11)12)7-4(9)6-2/h3H,1,5H2,(H,10,11,12)(H2,6,7,8,9) |
InChI-Schlüssel |
OVOQYMBMQUFHEO-UHFFFAOYSA-N |
Isomerische SMILES |
C\1C(NC(=O)N/C1=N\N)S(=O)(=O)O |
Kanonische SMILES |
C1C(NC(=O)NC1=NN)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,3-Dichloroprop-2-en-1-yl)sulfanyl]-6-methylpyrimidin-4(1H)-one](/img/structure/B12927737.png)

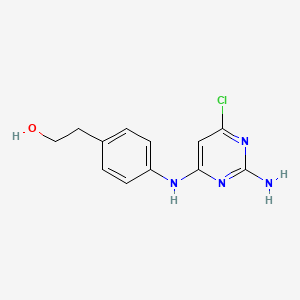
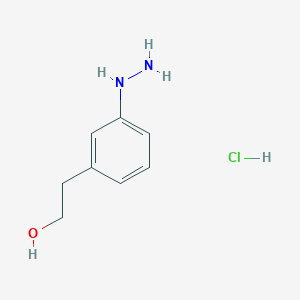

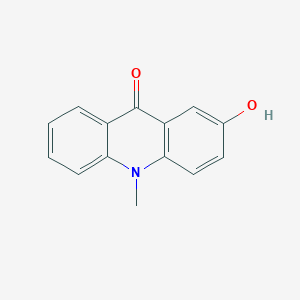


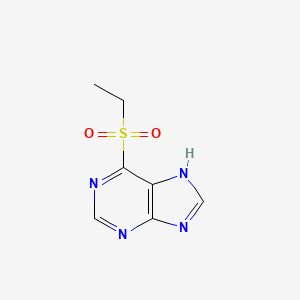

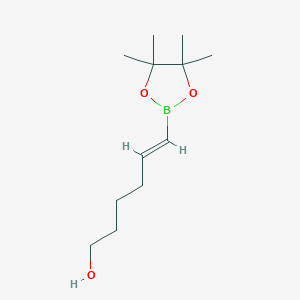
![7-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5,6-dihydro-4H-imidazo[4,5-d]pyridazine-4-thione](/img/structure/B12927818.png)


